2-(3-Phenyl-2,1-benzisoxazol-5-yl)-2H-tetrazole-5-carboxylic Acid
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Overview
Description
2-(3-Phenyl-2,1-benzoxazol-5-yl)tetrazole-5-carboxylic acid is a complex organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-2,1-benzoxazol-5-yl)tetrazole-5-carboxylic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring, which can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenyl-2,1-benzoxazol-5-yl)tetrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(3-Phenyl-2,1-benzoxazol-5-yl)tetrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of carboxylic acids.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-2,1-benzoxazol-5-yl)tetrazole-5-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with biological receptors, enhancing its binding affinity. Additionally, the benzoxazole moiety can interact with hydrophobic pockets within the target protein, further stabilizing the compound-receptor complex .
Comparison with Similar Compounds
Similar Compounds
2-(3-Phenyl-2,1-benzisoxazol-5-yl)-2H-tetrazole-5-carboxylic Acid: Similar structure but with a benzisoxazole ring instead of a benzoxazole ring.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic Acid: Contains a triazole ring instead of a tetrazole ring.
Uniqueness
2-(3-Phenyl-2,1-benzoxazol-5-yl)tetrazole-5-carboxylic acid is unique due to its combination of a benzoxazole and tetrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(3-phenyl-2,1-benzoxazol-5-yl)tetrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5O3/c21-15(22)14-16-19-20(17-14)10-6-7-12-11(8-10)13(23-18-12)9-4-2-1-3-5-9/h1-8H,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQXODBYQRQETA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)N4N=C(N=N4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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